molecular formula C4H6N2S2 B1285269 5-Ethyl-1,3,4-thiadiazole-2(3h)-thione CAS No. 37663-51-7

5-Ethyl-1,3,4-thiadiazole-2(3h)-thione

Cat. No.: B1285269
CAS No.: 37663-51-7
M. Wt: 146.2 g/mol
InChI Key: UFSCJPPXRHCNLK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-1,3,4-thiadiazole-2(3H)-thione typically involves the reaction of ethyl hydrazinecarbodithioate with appropriate reagents under controlled conditions. One common method includes the cyclization of ethyl hydrazinecarbodithioate with carbon disulfide in the presence of a base such as potassium hydroxide . The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The industrial synthesis may also include additional purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-1,3,4-thiadiazole-2(3H)-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Ethyl-1,3,4-thiadiazole-2(3H)-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethyl-1,3,4-thiadiazole-2(3H)-thione involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of microorganisms by interfering with their metabolic processes. It may also interact with enzymes and proteins, leading to the disruption of cellular functions. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1,3,4-Thiadiazole-2-thiol
  • 5-Methyl-1,3,4-thiadiazole-2-thione
  • 5-Phenyl-1,3,4-thiadiazole-2-thione

Uniqueness

5-Ethyl-1,3,4-thiadiazole-2(3H)-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

5-ethyl-3H-1,3,4-thiadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S2/c1-2-3-5-6-4(7)8-3/h2H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFSCJPPXRHCNLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NNC(=S)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70560500
Record name 5-Ethyl-1,3,4-thiadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37663-51-7
Record name 5-Ethyl-1,3,4-thiadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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